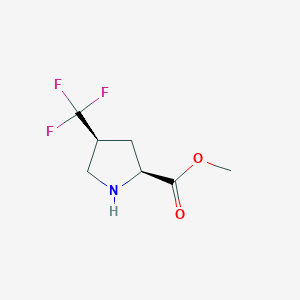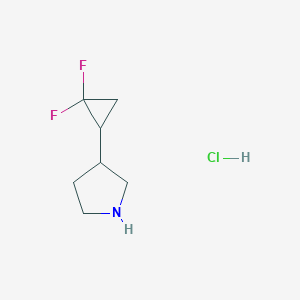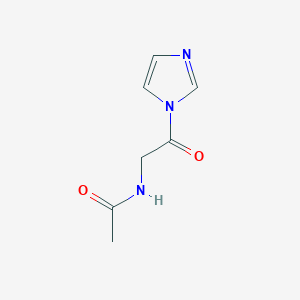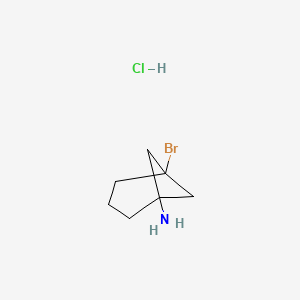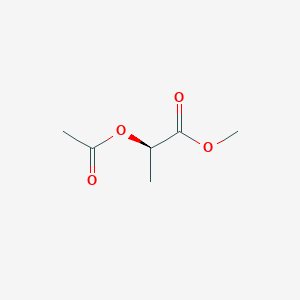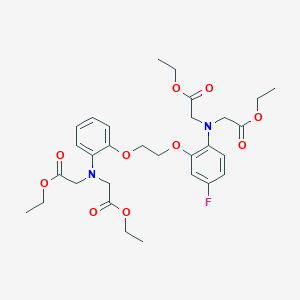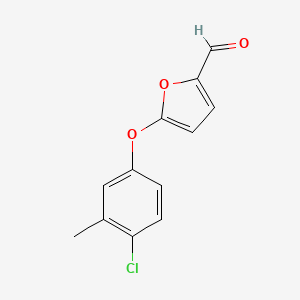
5-(4-Chloro-3-methylphenoxy)furan-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chloro-3-methylphenoxy)furan-2-carbaldehyde is an organic compound with the molecular formula C13H11ClO3 It is a furan derivative with a phenoxy group substituted at the 5-position and a chloro-methyl group at the 4-position of the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-methylphenoxy)furan-2-carbaldehyde typically involves the reaction of 4-chloro-3-methylphenol with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Chloro-3-methylphenoxy)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products Formed
Oxidation: 5-(4-Chloro-3-methylphenoxy)furan-2-carboxylic acid.
Reduction: 5-(4-Chloro-3-methylphenoxy)furan-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(4-Chloro-3-methylphenoxy)furan-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(4-Chloro-3-methylphenoxy)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-Chlorophenoxy)methyl)furan-2-carbaldehyde
- 5-(3-Chloro-4-fluorophenoxy)methyl)furan-2-carbaldehyde
Uniqueness
5-(4-Chloro-3-methylphenoxy)furan-2-carbaldehyde is unique due to the presence of both a chloro and a methyl group on the phenyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Propiedades
Fórmula molecular |
C12H9ClO3 |
|---|---|
Peso molecular |
236.65 g/mol |
Nombre IUPAC |
5-(4-chloro-3-methylphenoxy)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H9ClO3/c1-8-6-9(2-4-11(8)13)15-12-5-3-10(7-14)16-12/h2-7H,1H3 |
Clave InChI |
QHLBMRHDGYUEHA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC2=CC=C(O2)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




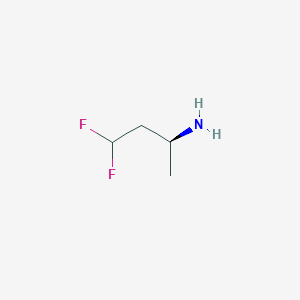

![Benzamide, N-(trimethylsilyl)-N-[9-(trimethylsilyl)-9H-purin-6-yl]-](/img/structure/B12941846.png)

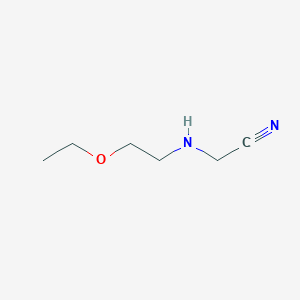
![[(5-Chloro-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12941854.png)
